molecular formula C18H32N2O4S B2521407 N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide CAS No. 1374682-75-3

N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B2521407
CAS No.: 1374682-75-3
M. Wt: 372.52
InChI Key: HPUDNBMFPPMELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with diethoxy and methyl groups, as well as a diethylamino propyl chain. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,5-diethoxy-4-methylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.

    Introduction of the Diethylamino Propyl Chain: The next step is the alkylation of the sulfonamide with 3-(diethylamino)propyl chloride under basic conditions, such as using sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction rates. Continuous flow reactors and automated synthesis systems are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the diethoxy and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino propyl chain can facilitate binding to specific sites on proteins, while the sulfonamide group can form hydrogen bonds and other interactions that modulate the activity of the target molecules. This compound can influence various biochemical pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
  • N-[3-(diethylamino)propyl]-2,5-diethoxy-4-ethylbenzene-1-sulfonamide

Uniqueness

N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both diethoxy and methyl groups, along with the diethylamino propyl chain, makes it particularly versatile in various chemical reactions and applications.

This compound’s unique structure and reactivity profile distinguish it from other similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4S/c1-6-20(7-2)12-10-11-19-25(21,22)18-14-16(23-8-3)15(5)13-17(18)24-9-4/h13-14,19H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUDNBMFPPMELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.